molecular formula C20H18ClN3O3S B2970579 N-(4-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 899945-35-8

N-(4-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2970579
CAS No.: 899945-35-8
M. Wt: 415.89
InChI Key: JJCCKIMRUCMITD-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a sulfur-containing acetamide derivative featuring a 4-chlorophenyl group at the N-position and a pyrazinone ring substituted with a 4-ethoxyphenyl moiety at the sulfanyl side chain.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-2-27-17-9-7-16(8-10-17)24-12-11-22-19(20(24)26)28-13-18(25)23-15-5-3-14(21)4-6-15/h3-12H,2,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCCKIMRUCMITD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the 4-chlorophenyl group: This can be achieved by reacting 4-chloroaniline with acetic anhydride to form N-(4-chlorophenyl)acetamide.

    Formation of the ethoxyphenyl group: This involves the ethylation of phenol to form 4-ethoxyphenol.

    Formation of the dihydropyrazinyl group: This can be synthesized by reacting ethyl acetoacetate with hydrazine hydrate to form 3-oxo-3,4-dihydropyrazine.

    Coupling reactions: The final step involves coupling these intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Rings

  • 4-Ethoxyphenyl vs. 4-Methoxyphenyl :
    Replacement of the ethoxy group with methoxy (e.g., compound 13b in ) reduces steric bulk and lipophilicity. For instance, 13b (4-methoxyphenyl analog) has a lower melting point (274°C) compared to the ethoxy variant, which is unreported but expected to be higher due to increased van der Waals interactions .
  • 4-Chlorophenyl vs.

Heterocyclic Core Modifications

  • Pyrazinone vs. Thieno-Pyrimidinone: The thieno[3,2-d]pyrimidinone core in 687563-43-5 () introduces a sulfur atom in the fused ring system, increasing rigidity and altering hydrogen-bonding capabilities compared to the pyrazinone ring. This structural difference may influence binding to biological targets, such as enzymes or receptors .
  • Diaminopyrimidine vs. Pyrazinone: Compounds like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () feature a diaminopyrimidine ring, which forms intramolecular N—H⋯N hydrogen bonds (S(7) motif). These bonds stabilize a folded conformation, reducing the dihedral angle between the pyrimidine and benzene rings (42.25° vs. 59.70° in thieno-pyrimidinones) and affecting crystal packing .

Physicochemical and Crystallographic Properties

Compound Name Core Structure Substituents Melting Point (°C) Dihedral Angle (Ring-Ring) Hydrogen Bonding Motif Reference
N-(4-Chlorophenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-pyrazin-2-yl]sulfanyl}acetamide Pyrazinone 4-Ethoxyphenyl Not reported ~40–50° (estimated) Likely S(7) or R22(8)
13a (4-Methylphenyl analog) Pyrazine derivative 4-Methylphenyl 288 N/A R22(8) dimers
687563-43-5 Thieno-pyrimidinone 4-Chlorophenyl, 4-Methylphenyl Not reported 59.70°–62.18° N—H⋯O/Cl layers
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Diaminopyrimidine 4-Chlorophenyl Not reported 42.25° S(7) intramolecular

Biological Activity

N-(4-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including anticancer and antimicrobial effects, through a review of relevant literature and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C24H20ClN3O3S
  • Molecular Weight: 466.95 g/mol
  • CAS Number: 710988-61-7

This compound features a chlorophenyl group, which is often associated with enhanced biological activity in various drug candidates.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. The following key findings illustrate its potential:

  • Cell Viability Assays : In vitro studies using A549 human lung adenocarcinoma cells showed that compounds with similar structures exhibited significant cytotoxicity. For instance, certain derivatives reduced cell viability to approximately 64% when compared to control treatments .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents, such as the 4-chlorophenyl group, has been linked to enhanced anticancer activity. Compounds with this substitution demonstrated improved efficacy against cancer cells while maintaining lower toxicity towards non-cancerous cells .
  • Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest mechanisms, although detailed mechanistic studies specific to this compound are still needed.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated:

  • Bacterial Strain Testing : Studies have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. These findings suggest that the compound could be effective against multidrug-resistant bacteria .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease, which are important targets in treating bacterial infections and other diseases .

Summary of Biological Activities

Activity TypeObservations
AnticancerSignificant cytotoxicity in A549 cells; structure-dependent efficacy
AntimicrobialModerate to strong activity against certain bacterial strains
Enzyme InhibitionEffective against AChE and urease

Case Study 1: Anticancer Efficacy

In a study evaluating various derivatives of similar compounds, it was found that those incorporating the 4-chlorophenyl moiety exhibited significantly reduced viability in A549 cells compared to untreated controls. The study utilized MTT assays over a 24-hour exposure period at a concentration of 100 µM .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of related compounds against multidrug-resistant strains. The results indicated that certain derivatives possessed strong inhibitory effects on bacterial growth, suggesting their potential use in developing new antibiotics .

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